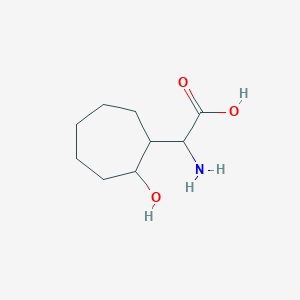![molecular formula C8H9N5S B13336820 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine is a chemical compound known for its diverse applications in biological studies, particularly as an antiulcer agent. This compound features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine typically involves the reaction of a thiazole derivative with a guanidine compound under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include the use of solvents like DMSO and methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyrrolidinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiulcer properties and other biological activities.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of pharmaceuticals and other biologically active agents.
Mechanism of Action
The mechanism of action of 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine involves its interaction with specific molecular targets and pathways. The thiazole ring can modulate biochemical pathways and enzymes, while the guanidine group can interact with receptors in biological systems . These interactions contribute to the compound’s observed biological effects, such as its antiulcer activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-3-yl)-1,3-thiazol-2-yl]guanidine: Another thiazole derivative with similar biological activities.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: A related compound with notable activity in biological studies.
Uniqueness
2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine is unique due to its specific combination of a thiazole ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H9N5S |
|---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
2-[4-(1H-pyrrol-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H9N5S/c9-7(10)13-8-12-6(4-14-8)5-1-2-11-3-5/h1-4,11H,(H4,9,10,12,13) |
InChI Key |
AAYUVYFSELDFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


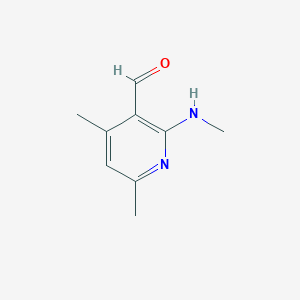
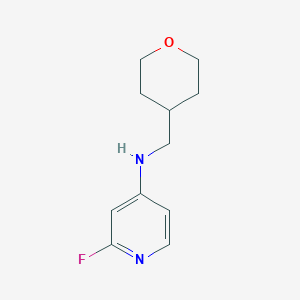
![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
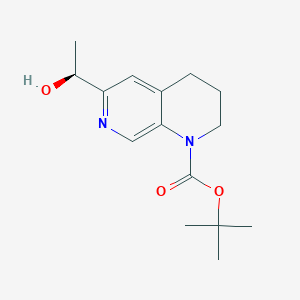
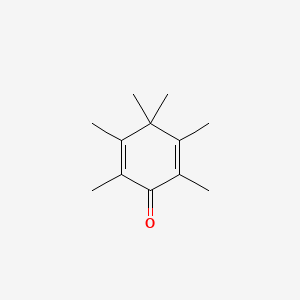

![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
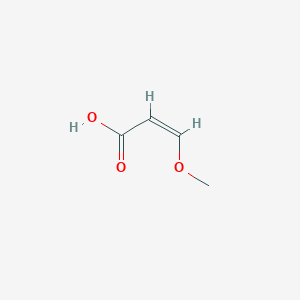

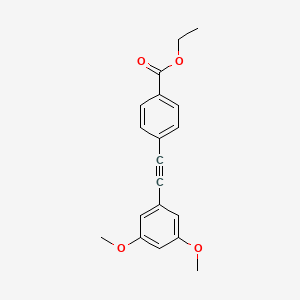
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
